molecular formula C10H11NO3 B13213433 6-Amino-3,4-dihydro-2h-1-benzopyran-3-carboxylic acid

6-Amino-3,4-dihydro-2h-1-benzopyran-3-carboxylic acid

Cat. No.: B13213433
M. Wt: 193.20 g/mol
InChI Key: GPUDLLUNOYCFNA-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound has an amino group at the 6th position and a carboxylic acid group at the 3rd position of the dihydrobenzopyran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The use of green chemistry principles, such as employing environmentally friendly solvents and reagents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-amino-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5,11H2,(H,12,13)

InChI Key

GPUDLLUNOYCFNA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)N)C(=O)O

Origin of Product

United States

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